An In-depth Technical Guide to tert-Butyl (2-bromothiazol-4-yl)carbamate
An In-depth Technical Guide to tert-Butyl (2-bromothiazol-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-bromothiazol-4-yl)carbamate is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. Its structure, featuring a thiazole ring, a bromine atom, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable intermediate for the synthesis of more complex molecules. The thiazole moiety is a well-established pharmacophore found in a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents. The Boc protecting group allows for the selective modification of other parts of the molecule before deprotection to reveal the primary amine for further functionalization. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl (2-bromothiazol-4-yl)carbamate.
Chemical Properties
The fundamental chemical and physical properties of tert-Butyl (2-bromothiazol-4-yl)carbamate are summarized below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.
Table 1: General Chemical Properties
| Property | Value | Source |
| CAS Number | 1245647-95-3 | [1][2] |
| Molecular Formula | C₈H₁₁BrN₂O₂S | [2][3] |
| Molecular Weight | 279.15 g/mol | [3] |
| Appearance | Solid | [4] |
| IUPAC Name | tert-butyl (2-bromo-1,3-thiazol-4-yl)carbamate | [4] |
Table 2: Physical and Spectroscopic Data
| Property | Value | Notes |
| Melting Point | Data not available | |
| Boiling Point | 293.6 ± 13.0 °C (Predicted) | [4][5] |
| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
| ¹H NMR | Data not available | |
| ¹³C NMR | Data not available | |
| Mass Spectrum | Data not available | |
| FT-IR Spectrum | Data not available |
Experimental Protocols
Synthesis of tert-Butyl (2-bromothiazol-4-yl)carbamate
The synthesis of tert-butyl (2-bromothiazol-4-yl)carbamate can be achieved through a two-step process starting from 2-aminothiazole. The general strategy involves the bromination of the thiazole ring followed by the protection of the amino group with a Boc group. A plausible synthetic route is detailed below, based on established procedures for similar compounds.[6][7][8]
Step 1: Synthesis of 2-Amino-4-bromothiazole
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Materials: 2-Aminothiazole, N-Bromosuccinimide (NBS), Acetonitrile.
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Procedure:
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In a round-bottom flask, dissolve 2-aminothiazole (1 equivalent) in acetonitrile.
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Cool the solution to 0 °C in an ice bath.
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Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with ethyl acetate (3 x volumes).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-4-bromothiazole.
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Step 2: Boc-Protection of 2-Amino-4-bromothiazole
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Materials: 2-Amino-4-bromothiazole, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 2-amino-4-bromothiazole (1 equivalent) in dichloromethane or tetrahydrofuran in a round-bottom flask.
-
Add triethylamine (1.2 equivalents) or a catalytic amount of DMAP.
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Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction by TLC.
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Once the reaction is complete, wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield tert-butyl (2-bromothiazol-4-yl)carbamate.[7][8]
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Visualizations
Synthetic Pathway
The following diagram illustrates the two-step synthesis of tert-Butyl (2-bromothiazol-4-yl)carbamate.
Caption: Two-step synthesis of the target compound.
Experimental Workflow for Synthesis and Purification
The logical flow of the synthesis and purification process is depicted in the diagram below.
Caption: Workflow from synthesis to pure product.
Role in Drug Discovery
tert-Butyl (2-bromothiazol-4-yl)carbamate serves as a key building block in the synthesis of potential drug candidates. The following diagram illustrates its central role in a typical drug discovery workflow.
Caption: Role as a key intermediate in drug discovery.
Conclusion
tert-Butyl (2-bromothiazol-4-yl)carbamate is a strategically important synthetic intermediate with considerable potential in the development of novel therapeutic agents. Its chemical properties, particularly the presence of a reactive bromine atom and a versatile Boc-protected amine on a biologically relevant thiazole scaffold, make it an attractive building block for combinatorial chemistry and targeted synthesis campaigns. While detailed experimental data for this specific compound is not widely published, its synthesis and reactivity can be reliably inferred from established chemical principles and the literature on analogous structures. Further research into the derivatization of this compound is likely to yield novel molecules with interesting pharmacological profiles.
References
- 1. tert-butyl 2-bromothiazol-4-ylcarbamate | 1245647-95-3 [chemicalbook.com]
- 2. tert-Butyl (2-bromothiazol-4-yl)carbamate,(CAS# 1245647-95-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 1245647-95-3 | tert-Butyl (2-bromothiazol-4-yl)carbamate - Alachem Co., Ltd. [alachem.co.jp]
- 4. tert-Butyl (2-bromothiazol-4-yl)carbamate | 1245647-95-3 [sigmaaldrich.com]
- 5. Cas 1245647-95-3,tert-butyl 2-bromothiazol-4-ylcarbamate | lookchem [lookchem.com]
- 6. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
